molecular formula C17H14N2O B5733087 2-phenyl-N-(quinolin-8-yl)acetamide

2-phenyl-N-(quinolin-8-yl)acetamide

Cat. No.: B5733087
M. Wt: 262.30 g/mol
InChI Key: FDOZLJKPVDSIBO-UHFFFAOYSA-N
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Description

2-phenyl-N-(quinolin-8-yl)acetamide is a heterocyclic compound that contains both a quinoline and an acetamide moiety. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenylacetamide. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic amine in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

2-phenyl-N-(quinolin-8-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(quinolin-8-yl)acetamide involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It can also interact with microbial cell membranes, disrupting their integrity and leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(quinolin-8-yl)acetamide is unique due to its combined quinoline and acetamide moieties, which confer a wide range of biological activities and make it a versatile compound for various applications .

Properties

IUPAC Name

2-phenyl-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-16(12-13-6-2-1-3-7-13)19-15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOZLJKPVDSIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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